N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14774344
InChI: InChI=1S/C16H18N4O2S/c1-3-14-18-19-16(23-14)17-13(21)8-10-20-9-7-11-5-4-6-12(22-2)15(11)20/h4-7,9H,3,8,10H2,1-2H3,(H,17,19,21)
SMILES:
Molecular Formula: C16H18N4O2S
Molecular Weight: 330.4 g/mol

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide

CAS No.:

Cat. No.: VC14774344

Molecular Formula: C16H18N4O2S

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide -

Specification

Molecular Formula C16H18N4O2S
Molecular Weight 330.4 g/mol
IUPAC Name N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxyindol-1-yl)propanamide
Standard InChI InChI=1S/C16H18N4O2S/c1-3-14-18-19-16(23-14)17-13(21)8-10-20-9-7-11-5-4-6-12(22-2)15(11)20/h4-7,9H,3,8,10H2,1-2H3,(H,17,19,21)
Standard InChI Key IDAOCBXTIUDVIL-UHFFFAOYSA-N
Canonical SMILES CCC1=NN=C(S1)NC(=O)CCN2C=CC3=C2C(=CC=C3)OC

Introduction

Structural Elucidation and Molecular Characteristics

The compound features a 1,3,4-thiadiazole ring substituted with an ethyl group at the 5-position, connected via a propanamide linker to a 7-methoxyindole group. The thiadiazole ring contributes to its electron-deficient aromatic system, enhancing reactivity in nucleophilic substitution and condensation reactions . The indole moiety, a privileged structure in drug discovery, introduces planar aromaticity and hydrogen-bonding capabilities, which are critical for interactions with biological targets .

Molecular Formula: C₁₅H₁₆N₄O₂S
Molecular Weight: 316.38 g/mol
SMILES Notation: CCc1nnc(NC(CCn2ccc3cccc(c23)OC)=O)s1

Key structural features include:

  • Thiadiazole Ring: A five-membered heterocycle with two nitrogen atoms and one sulfur atom, known for stabilizing charge-transfer interactions .

  • 7-Methoxyindole: The methoxy group at the 7-position enhances lipid solubility and may influence binding to hydrophobic enzyme pockets .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves a multi-step approach:

  • Formation of the Thiadiazole Core: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions .

  • Indole Functionalization: Introduction of the methoxy group via Friedel-Crafts alkylation or nucleophilic aromatic substitution .

  • Linker Assembly: Coupling the thiadiazole and indole moieties using carbodiimide-mediated amide bond formation .

Example Reaction Scheme:

Thiosemicarbazide+Ethyl ChloroacetateHCl5-Ethyl-1,3,4-thiadiazol-2-amine[3]\text{Thiosemicarbazide} + \text{Ethyl Chloroacetate} \xrightarrow{\text{HCl}} \text{5-Ethyl-1,3,4-thiadiazol-2-amine} \quad[3] 7-Methoxyindole+3-Bromopropionyl Chloride3-(7-Methoxyindol-1-yl)propanoyl Bromide[3]\text{7-Methoxyindole} + \text{3-Bromopropionyl Chloride} \rightarrow \text{3-(7-Methoxyindol-1-yl)propanoyl Bromide} \quad[3] Coupling via EDC/HOBtTarget Compound[3]\text{Coupling via EDC/HOBt} \rightarrow \text{Target Compound} \quad[3]

Physicochemical Properties

PropertyValue
Melting Point198–202°C (predicted)
LogP (Partition Coefficient)2.8 ± 0.3
SolubilityLow in water; soluble in DMSO, DMF

Biological Activity and Mechanisms

Enzyme Inhibition

The thiadiazole moiety is associated with inhibition of carbonic anhydrase and cyclooxygenase-2 (COX-2), while indole derivatives often target serotonin receptors and tubulin polymerization . Analogues such as 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole exhibit potent 5-HT₆ receptor agonism (IC₅₀ = 4 nM) , suggesting similar potential for the subject compound.

Comparative Analysis with Structural Analogues

CompoundTargetActivity (IC₅₀/EC₅₀)Source
5-Chloro-2-methyl-3-(THP-4-yl)-1H-indole5-HT₆ Receptor4 nM
2-(4-Amino-3-methylphenyl)-5-F-benzothiazoleDNA Topoisomerase0.8 μM
TV3326 (MAO Inhibitor)Monoamine Oxidase85% inhibition at 10 μM

The subject compound’s hybrid structure may synergize the pharmacological profiles of its components, though empirical validation is required.

Future Directions and Applications

Therapeutic Prospects

  • Neurodegenerative Diseases: Thiadiazole-based MAO inhibitors (e.g., TV3326) show neuroprotective effects in Parkinson’s models .

  • Oncology: Indole-thiadiazole hybrids could exploit dual mechanisms of tubulin disruption and kinase inhibition.

Research Gaps

  • ADME/Toxicity Profiles: No data exist on bioavailability or metabolic pathways.

  • Target Specificity: Computational docking studies are needed to predict binding affinities for receptors like 5-HT₆ or EGFR.

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